4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamine
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Overview
Description
4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, an isoxazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reactions: The final step involves coupling the isoxazole and piperazine intermediates through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include neurotransmitter signaling, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-3-phenyl-4-isoxazolyl)methylamine: Similar structure but lacks the piperazine ring.
N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride: Contains a similar isoxazole ring but different substituents.
Uniqueness
4-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperazinepropanamine is unique due to the combination of the piperazine ring, isoxazole ring, and phenyl group
Properties
CAS No. |
86684-10-8 |
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Molecular Formula |
C17H24N4O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[3-methyl-4-(3-phenyl-1,2-oxazol-5-yl)piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C17H24N4O/c1-14-13-20(9-5-8-18)10-11-21(14)17-12-16(19-22-17)15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13,18H2,1H3 |
InChI Key |
OUFHYIBBURLCQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC(=NO2)C3=CC=CC=C3)CCCN |
Origin of Product |
United States |
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